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This guide provides an objective comparison of the publicly available data on Lunresertib, a
first-in-class inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1
(PKMYT1), with alternative therapeutic strategies. The information is intended for researchers,
scientists, and drug development professionals to facilitate an independent verification of
Lunresertib's performance. Data is presented in structured tables, with detailed experimental
protocols for key studies and visualizations of relevant biological pathways and workflows.

Executive Summary

Lunresertib (RP-6306) is an investigational oral small molecule inhibitor of PKMYTL1. It is
being evaluated in clinical trials for the treatment of advanced solid tumors with specific genetic
alterations, including CCNE1 amplification, FBXW?7 loss-of-function mutations, and PPP2R1A
loss-of-function mutations. The primary mechanism of action involves the inhibition of PKMYTL1,
which leads to catastrophic DNA damage and apoptosis in cancer cells with high replication
stress. Clinical data for Lunresertib is most mature in combination with the ATR inhibitor
camonsertib. As a direct comparator for a single-agent, cell-cycle inhibitor in a similar patient
population, the WEE1 inhibitor Adavosertib (AZD1775) has been selected, for which
monotherapy data in CCNE1-amplified cancers is available.
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Data Presentation
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Table 2: Clinical Performance of Adavosertib
Monotherapy (Phase Il Trial)
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Lunresertib Monotherapy Data

Publicly available data on the monotherapy activity of Lunresertib from the Phase 1 MYTHIC
trial is currently limited to qualitative descriptions. Repare Therapeutics has reported that
Lunresertib monotherapy demonstrated a "favorable and distinct tolerability profile" and
"preliminary antitumor activity," which included "moderate tumor shrinkages and a confirmed
partial response per RECIST 1.1 criteria”.[5][6] However, specific quantitative data, such as
ORR, CBR, and PFS for the monotherapy cohort, have not been publicly released. One
abstract mentions a molecular response rate (MRR) of 10% in 30 patients treated with
lunresertib monotherapy.[7]

Experimental Protocols
MYTHIC Clinical Trial (NCT04855656) for Lunresertib
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The MYTHIC trial is a Phase 1/1b multi-center, open-label study evaluating the safety,
tolerability, pharmacokinetics, and preliminary anti-tumor activity of Lunresertib as a
monotherapy and in combination with the ATR inhibitor camonsertib or the WEEL1 inhibitor
Debio 0123.[8][9][10]

o Patient Population: Patients with locally advanced or metastatic solid tumors with CCNE1
amplification, or deleterious mutations in FBXW7 or PPP2R1A. Patients were required to
have measurable disease per RECIST 1.1 and have been heavily pretreated.[1][8]

e Treatment Regimen:

o Monotherapy: Lunresertib administered orally. Two recommended dose schedules were
identified: 240mg daily continuously and 80-100mg twice daily intermittently.[5]

o Combination Therapy: Lunresertib in combination with camonsertib.

e Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended
Phase 2 dose (RP2D).[1][8]

e Secondary Endpoints: Preliminary anti-tumor activity (including ORR and CBR),
pharmacokinetics, and pharmacodynamics.[1][8]

Phase Il Clinical Trial (NCT03253679) for Adavosertib

This was a multicenter, open-label, single-arm Phase Il trial to assess the antitumor activity of
Adavosertib in patients with advanced refractory solid tumors harboring CCNE1 amplification.

[2]14]

o Patient Population: Patients aged = 18 years with measurable disease, refractory solid
tumors with confirmed CCNE1 amplification, an Eastern Cooperative Oncology Group
(ECOG) performance status of 0-1, and adequate organ function.[2][4]

o Treatment Regimen: Adavosertib administered at 300 mg once daily on days 1 through 5
and 8 through 12 of a 21-day cycle.[2][3][4]

e Primary Endpoint: Objective Response Rate (ORR).[2][4]

e Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[3]
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Caption: Signaling pathway of Lunresertib in CCNE1-amplified cancer cells.
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Caption: Experimental workflow of the MYTHIC clinical trial for Lunresertib.

Alternative Approaches
Adavosertib (WEE1 Inhibitor)

Adavosertib is a small molecule inhibitor of the WEE1 kinase, which, similar to PKMYT1, is a
critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib also leads
to premature mitotic entry and subsequent cell death in cancer cells with high levels of
replication stress, such as those with CCNE1 amplification. As shown in Table 2, Adavosertib
has demonstrated clinical activity as a monotherapy in patients with CCNE1-amplified
refractory solid tumors, with a notable response in ovarian cancer.[2][3][4][11]

Other PKMYT1 Inhibitors

The development of other PKMYT1 inhibitors is still in the early stages.

* VRN16: A preclinical PKMYTL1 inhibitor that is reported to have higher selectivity and a wider
preclinical safety margin compared to Lunresertib.[12] In preclinical models, VRN16
demonstrated superior efficacy and fewer adverse effects than Lunresertib.[12] However,
no clinical data is available for VRN16 yet.
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Conclusion

Lunresertib, particularly in combination with the ATR inhibitor camonsertib, has shown
promising clinical activity in heavily pretreated patients with specific genetic alterations in
gynecological cancers. The available data suggests a favorable risk-benefit profile for this
combination therapy. However, a direct comparison with alternative treatments is challenging
due to the lack of quantitative data for Lunresertib as a monotherapy.

Adavosertib, a WEEL1 inhibitor, presents a relevant comparator with available monotherapy
data in a similar patient population, showing clinical efficacy in CCNE1-amplified tumors. The
development of other PKMYT1 inhibitors, such as VRNL16, is still in the preclinical phase but
may offer improved selectivity in the future.

For a comprehensive assessment of Lunresertib's potential, the public release of quantitative
monotherapy data from the MYTHIC trial is eagerly awaited by the scientific community. This
will enable a more direct comparison with other single-agent therapies and a clearer
understanding of Lunresertib's contribution to the observed efficacy in combination regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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